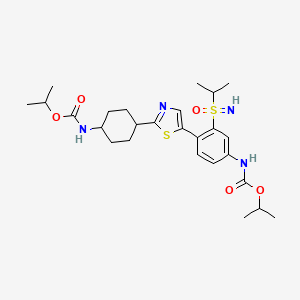

Rad51-IN-5

Description

Structure

3D Structure

Properties

Molecular Formula |

C26H38N4O5S2 |

|---|---|

Molecular Weight |

550.7 g/mol |

IUPAC Name |

propan-2-yl N-[4-[2-[4-(propan-2-yloxycarbonylamino)cyclohexyl]-1,3-thiazol-5-yl]-3-(propan-2-ylsulfonimidoyl)phenyl]carbamate |

InChI |

InChI=1S/C26H38N4O5S2/c1-15(2)34-25(31)29-19-9-7-18(8-10-19)24-28-14-22(36-24)21-12-11-20(30-26(32)35-16(3)4)13-23(21)37(27,33)17(5)6/h11-19,27H,7-10H2,1-6H3,(H,29,31)(H,30,32) |

InChI Key |

IFAJQXQNZPNAHT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)NC1CCC(CC1)C2=NC=C(S2)C3=C(C=C(C=C3)NC(=O)OC(C)C)S(=N)(=O)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Rad51-IN-5: A Potent Inhibitor of RAD51 for Advanced Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Abstract

RAD51, a key enzyme in the homologous recombination (HR) pathway, is crucial for the repair of DNA double-strand breaks (DSBs). Its overexpression is a common feature in various cancers, contributing to therapy resistance and poor patient outcomes. This has positioned RAD51 as a prime target for novel anti-cancer therapies. This technical guide provides a comprehensive overview of a potent RAD51 inhibitor, herein referred to as Rad51-IN-5, representing a class of compounds exemplified by B02-iso and its derivatives. We will delve into its mechanism of action, present key quantitative data on its potency, detail the experimental protocols for its evaluation, and visualize the underlying biological pathways and experimental workflows.

Introduction to RAD51 and Its Role in Cancer

The RAD51 protein is a eukaryotic homolog of the bacterial RecA protein and plays a central role in the homologous recombination (HR) pathway of DNA repair.[1][2] HR is an essential, high-fidelity mechanism for repairing cytotoxic DNA double-strand breaks (DSBs).[3][4] The process involves a search for a homologous DNA sequence, typically on the sister chromatid, which is then used as a template to accurately repair the break.

The core function of RAD51 is to form a nucleoprotein filament on single-stranded DNA (ssDNA) that is generated at the site of the DNA break.[2][5] This filament is then capable of invading a homologous double-stranded DNA molecule to initiate the repair process. The formation and function of the RAD51 filament are tightly regulated by a host of other proteins, including BRCA2.[5]

In many cancers, the expression of RAD51 is significantly elevated.[3] This upregulation is associated with increased resistance to DNA-damaging therapies such as chemotherapy and radiation, as the cancer cells are more proficient at repairing the induced DNA damage. Consequently, inhibiting RAD51 has emerged as a promising strategy to sensitize cancer cells to existing therapies and to exploit the concept of synthetic lethality, particularly in combination with PARP inhibitors.[5]

Rad51-IN-5: A Novel and Potent RAD51 Inhibitor

For the purposes of this guide, "Rad51-IN-5" will be used as a placeholder to represent a class of potent RAD51 inhibitors, with specific data and examples drawn from the well-characterized inhibitor B02-iso and its derivatives. B02 was one of the first small molecule inhibitors of RAD51 identified through high-throughput screening.[6][7] Subsequent medicinal chemistry efforts led to the development of B02-iso, an isomer with significantly improved potency.[5]

Mechanism of Action

Rad51-IN-5 exerts its inhibitory effect by directly targeting RAD51. While the precise binding site is still under investigation, studies on B02-iso suggest that it binds to a pocket at the interface of RAD51 dimers. This interaction is thought to disrupt the formation or stability of the RAD51 nucleoprotein filament on ssDNA, a critical step for its function in homologous recombination.[5][8] A key indicator of RAD51 activity in cells is the formation of nuclear foci at sites of DNA damage. Potent RAD51 inhibitors like B02-iso have been shown to effectively inhibit the formation of these RAD51 foci without being genotoxic themselves.[5][8]

Quantitative Data on Inhibitor Potency

The potency of Rad51-IN-5 has been evaluated through various in vitro and cell-based assays. The following tables summarize the key quantitative data for B02, B02-iso, and its more potent derivative, para-I-B02-iso.

| Compound | HR Inhibition IC50 (µM)[5][9] | Cell Line |

| B02 | 17.7 | U-2 OS |

| B02-iso | 4.3 | U-2 OS |

| para-I-B02-iso | 0.72 | U-2 OS |

| Compound | Cell Viability IC50 (µM)[5] | Cell Line |

| B02-iso | 4.1 | MDA-MB-231 (Triple-Negative Breast Cancer) |

| para-I-B02-iso | 1.1 | MDA-MB-231 (Triple-Negative Breast Cancer) |

| B02-iso | 11.9 | MCF 10A (Normal Breast Epithelial) |

| para-I-B02-iso | 2.7 | MCF 10A (Normal Breast Epithelial) |

| Compound Combination | Olaparib IC50 (µM)[5] | Cell Line |

| Olaparib alone | 8.6 | MDA-MB-231 |

| Olaparib + 1.8 µM B02-iso | 3.6 | MDA-MB-231 |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of RAD51 inhibitors. Below are the protocols for key experiments used to characterize compounds like B02-iso.

Inducible DR-GFP Assay for Homologous Recombination Efficiency

This assay quantitatively measures the efficiency of HR in living cells.

Principle: The U-2 OS Inducible DR-GFP cell line contains a chromosomally integrated reporter cassette. The reporter consists of two mutated GFP genes. One (SceGFP) is inactivated by the insertion of a recognition site for the I-SceI endonuclease. The other is a truncated GFP fragment (iGFP) that can serve as a template for HR-mediated repair of the SceGFP gene. The expression of I-SceI is induced, which creates a DSB in the SceGFP gene. If the break is repaired by HR using the iGFP template, a functional GFP gene is restored, and the cells become fluorescent. The percentage of GFP-positive cells, measured by flow cytometry, is directly proportional to the HR efficiency.[8]

Protocol:

-

Seed U-2 OS IndDR-GFP cells in 24-well plates.

-

The following day, treat the cells with varying concentrations of the RAD51 inhibitor for 1 hour.

-

Induce the expression of I-SceI to generate DSBs.

-

Incubate the cells for 48 hours to allow for DNA repair and GFP expression.

-

Harvest the cells and analyze the percentage of GFP-positive cells using a flow cytometer.

-

Calculate the IC50 value for HR inhibition by plotting the percentage of GFP-positive cells against the inhibitor concentration.

Immunofluorescence Staining for RAD51 Foci Formation

This method visualizes the recruitment of RAD51 to sites of DNA damage.

Principle: In response to DNA damage, RAD51 molecules accumulate at the sites of DSBs, forming discrete nuclear structures called RAD51 foci. These foci can be visualized using immunofluorescence microscopy. A potent RAD51 inhibitor will prevent the formation of these foci.

Protocol:

-

Grow cells on glass coverslips.

-

Treat the cells with the RAD51 inhibitor for 1 hour.

-

Induce DNA damage using an agent like cisplatin (e.g., 30 µM for 1 hour).[5]

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.5% Triton X-100.

-

Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

-

Incubate with a primary antibody against RAD51.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Quantify the number of RAD51 foci per nucleus.

Cell Viability and Clonogenic Survival Assays

These assays determine the cytotoxic and cytostatic effects of the inhibitor.

Principle: Cell viability assays (e.g., MTS or WST-1) measure the metabolic activity of cells as an indicator of cell number. Clonogenic survival assays assess the ability of single cells to proliferate and form colonies after treatment, providing a measure of long-term cell survival.

Protocol (Clonogenic Survival):

-

Seed a low density of cells (e.g., 500 cells/well in a 6-well plate).

-

Allow the cells to attach overnight.

-

Treat the cells with the inhibitor and/or a DNA-damaging agent for a specified period (e.g., 1 hour).

-

Replace the medium with fresh, drug-free medium.

-

Incubate for 7-10 days to allow colony formation.

-

Fix and stain the colonies with crystal violet.

-

Count the number of colonies to determine the surviving fraction.[10]

Visualizing Pathways and Workflows

Homologous Recombination Pathway and the Role of RAD51

Caption: The Homologous Recombination Pathway and the inhibitory action of Rad51-IN-5.

Experimental Workflow for RAD51 Inhibitor Evaluation

Caption: A typical workflow for the discovery and evaluation of novel RAD51 inhibitors.

Conclusion and Future Directions

Rad51-IN-5 and its analogs represent a promising class of targeted anti-cancer agents. By inhibiting the core component of the homologous recombination pathway, these molecules can selectively sensitize cancer cells with high RAD51 expression to DNA-damaging agents and PARP inhibitors. The detailed experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug developers to further investigate and optimize this class of inhibitors. Future work will likely focus on improving the pharmacokinetic properties of these compounds, identifying predictive biomarkers for patient stratification, and exploring novel combination therapies to overcome resistance and improve clinical outcomes.

References

- 1. Role of the human RAD51 protein in homologous recombination and double-stranded-break repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RAD51 - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]

- 4. RAD51 interconnects between DNA replication, DNA repair and immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of specific inhibitors of human RAD51 recombinase using high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. file.medchemexpress.com [file.medchemexpress.com]

In-depth Technical Guide: Rad51-IN-5 in Homologous Recombination

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rad51-IN-5 is a novel and potent small molecule inhibitor of the Rad51 protein, a key player in the homologous recombination (HR) pathway of DNA double-strand break (DSB) repair. The inhibition of Rad51 is a promising therapeutic strategy in oncology, as many cancers exhibit a heightened reliance on specific DNA repair pathways for survival. By disrupting homologous recombination, inhibitors like Rad51-IN-5 can induce synthetic lethality in cancer cells with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations, and can sensitize tumors to DNA-damaging agents like chemotherapy and radiation. This document provides a comprehensive technical overview of Rad51-IN-5, drawing from available patent literature and chemical supplier information.

Core Concepts: Rad51 and Homologous Recombination

Homologous recombination is a high-fidelity DNA repair pathway essential for maintaining genomic stability. It primarily repairs DNA double-strand breaks and restarts stalled or collapsed replication forks. The central catalyst in this process is the Rad51 recombinase. Following a DNA double-strand break, the broken ends are resected to generate 3' single-stranded DNA (ssDNA) tails. These tails are initially coated by Replication Protein A (RPA), which is then replaced by Rad51 with the help of mediator proteins like BRCA2. Rad51 polymerizes on the ssDNA to form a helical nucleoprotein filament. This filament is the active species that searches for a homologous DNA sequence on a sister chromatid or homologous chromosome, invades the duplex DNA to form a displacement loop (D-loop), and initiates DNA synthesis to accurately repair the break.

Given its critical role, the dysregulation of Rad51 is frequently observed in various cancers. Overexpression of Rad51 is common and often correlates with resistance to chemo- and radiotherapy and poor patient prognosis. Therefore, inhibiting Rad51 function is an attractive therapeutic approach to exploit the vulnerabilities of cancer cells and enhance the efficacy of existing treatments.

Rad51-IN-5: A Novel RAD51 Inhibitor

Rad51-IN-5 has been identified as a potent inhibitor of Rad51. Information regarding its specific mechanism of action, quantitative biological data, and detailed experimental protocols is primarily derived from patent literature, specifically patent WO2021164746A1, where it is referred to as compound 3.

Quantitative Data

Due to the proprietary nature of the primary data source, specific quantitative values such as IC50 or EC50 for Rad51-IN-5's activity in various assays are not publicly available in peer-reviewed literature. The patent WO2021164746A1 contains the primary characterization of this compound; however, access to the full, translated text with explicit experimental results is limited. The compound is described as a "potent inhibitor," suggesting significant activity in preclinical models.

For context, other known RAD51 inhibitors have reported IC50 values in the micromolar range in various cell-based and biochemical assays. For example, the inhibitor B02 has an IC50 of 27.4 µM for the inhibition of human RAD51. It is anticipated that as a novel agent, Rad51-IN-5 would exhibit comparable or improved potency.

Table 1: Publicly Available Information for Rad51-IN-5

| Property | Value/Description | Source |

| Target | Rad51 | Patent WO2021164746A1 |

| Activity | Potent Inhibitor | Patent WO2021164746A1 |

| Therapeutic Potential | Cancer, Conditions involving mitochondrial defects | Patent WO2021164746A1 |

| Patent Reference | Compound 3 in WO2021164746A1 | Chemical Suppliers |

Experimental Protocols

Detailed experimental protocols for the evaluation of Rad51-IN-5 are described within the patent WO2021164746A1. While the full, step-by-step methods are not publicly disseminated, the types of assays performed can be inferred from the patent's claims and general knowledge of drug discovery in this field. These likely include the following methodologies.

Rad51 Foci Formation Assay

This cell-based assay is a standard method to assess the functional status of the homologous recombination pathway.

-

Principle: Upon DNA damage, Rad51 is recruited to the sites of DSBs and forms discrete nuclear foci, which can be visualized by immunofluorescence microscopy. Inhibition of Rad51 or upstream components of the HR pathway prevents the formation of these foci.

-

General Protocol:

-

Seed cancer cells (e.g., HeLa, U2OS) on coverslips or in microplates.

-

Induce DNA damage using a genotoxic agent (e.g., ionizing radiation, mitomycin C, or a PARP inhibitor like olaparib).

-

Treat the cells with varying concentrations of Rad51-IN-5 for a specified period.

-

Fix and permeabilize the cells.

-

Incubate with a primary antibody against Rad51, followed by a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Visualize the cells using a fluorescence microscope and quantify the number of Rad51 foci per nucleus. A significant reduction in the number of foci in Rad51-IN-5-treated cells compared to control cells indicates inhibition of the HR pathway.

-

Cell Proliferation/Viability Assay

These assays determine the cytotoxic or cytostatic effects of Rad51-IN-5 on cancer cell lines.

-

Principle: The ability of cells to proliferate in the presence of the inhibitor is measured. This is often performed on a panel of cell lines, including those with and without known DNA repair deficiencies (e.g., BRCA1/2 mutant vs. wild-type).

-

General Protocol (e.g., using a resazurin-based assay):

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of Rad51-IN-5.

-

Incubate for a period of 72 to 120 hours.

-

Add a viability reagent (e.g., CellTiter-Blue® or MTT) and incubate for 1-4 hours.

-

Measure the fluorescence or absorbance using a plate reader.

-

Calculate the IC50 value, which is the concentration of the inhibitor that reduces cell viability by 50%.

-

In Vivo Xenograft Studies

To evaluate the anti-tumor efficacy of Rad51-IN-5 in a living organism.

-

Principle: Human cancer cells are implanted in immunocompromised mice. Once tumors are established, the mice are treated with Rad51-IN-5, and tumor growth is monitored over time.

-

General Protocol:

-

Subcutaneously inject a suspension of cancer cells into the flank of immunodeficient mice (e.g., nude or NSG mice).

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into vehicle control and treatment groups.

-

Administer Rad51-IN-5 (e.g., orally or via intraperitoneal injection) at a specified dose and schedule.

-

Measure tumor volume and body weight regularly.

-

At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry for biomarkers of DNA damage and repair).

-

Signaling Pathways and Mechanism of Action

The primary mechanism of action of Rad51-IN-5 is the inhibition of the Rad51 protein, which disrupts the homologous recombination pathway. The following diagrams illustrate the core HR pathway and the proposed point of intervention for Rad51-IN-5.

The diagram above illustrates that Rad51-IN-5 is proposed to directly inhibit the function of the Rad51 protein. This inhibition prevents the proper formation or function of the Rad51 nucleoprotein filament, which is a critical step for homology search and strand invasion. Consequently, the homologous recombination pathway is blocked, leading to the accumulation of unrepaired DNA double-strand breaks.

Experimental Workflow for Evaluating Rad51-IN-5

The following diagram outlines a typical preclinical experimental workflow for the characterization of a novel Rad51 inhibitor like Rad51-IN-5.

Conclusion

Rad51-IN-5 is a promising novel inhibitor of Rad51 with therapeutic potential in oncology. Its mechanism of action, centered on the disruption of the critical homologous recombination DNA repair pathway, provides a strong rationale for its development as a monotherapy for HR-dependent tumors or in combination with other DNA-damaging agents. While detailed, peer-reviewed data on Rad51-IN-5 is not yet available, the foundational information from patent literature highlights its significance as a tool for research and a potential future therapeutic. Further publications are anticipated to provide more comprehensive quantitative data and a deeper understanding of its biological effects. Researchers and drug development professionals are encouraged to monitor the progress of this and other novel RAD51 inhibitors as they advance through the preclinical and clinical development pipeline.

Investigating the Role of Rad51-IN-5 in DNA Repair: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The integrity of the genome is under constant threat from endogenous and exogenous sources of DNA damage. Homologous recombination (HR) is a critical, high-fidelity pathway for the repair of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[1][2][3] At the heart of HR is the recombinase RAD51, which facilitates the search for a homologous template and subsequent DNA strand invasion.[4][5][6] Due to its central role, RAD51 is a compelling target for therapeutic intervention, particularly in oncology, as its overexpression is observed in numerous cancers and is associated with treatment resistance.[1][7][8] This technical guide focuses on Rad51-IN-5, a representative small molecule inhibitor of RAD51, and its role in the modulation of DNA repair pathways. We will delve into its mechanism of action, present quantitative data on its activity, provide detailed experimental protocols for its characterization, and visualize the complex biological processes it influences.

The Central Role of RAD51 in Homologous Recombination

RAD51, a homolog of the bacterial RecA protein, is essential for the repair of DNA double-strand breaks through homologous recombination.[1][5] This process is initiated by the resection of the 5' ends of the DNA at the break site, creating 3' single-stranded DNA (ssDNA) overhangs.[6] These overhangs are initially coated by Replication Protein A (RPA), which is subsequently replaced by RAD51 with the help of mediator proteins like BRCA2.[5][6] RAD51 then forms a helical nucleoprotein filament on the ssDNA, which is the active species in the search for a homologous DNA sequence on a sister chromatid.[5][6][9] Upon finding the homologous sequence, the RAD51-ssDNA filament invades the double-stranded DNA (dsDNA), creating a displacement loop (D-loop).[2] This D-loop serves as a primer for DNA synthesis, leading to the faithful restoration of the genetic information at the break site.

Given its critical function, the inhibition of RAD51 is a promising strategy to sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation.[1][10] Small molecule inhibitors of RAD51 can disrupt its function at various stages, such as by preventing its polymerization on ssDNA, inhibiting its ATPase activity, or blocking its interaction with other proteins.

Quantitative Analysis of Rad51-IN-5 Activity

The efficacy of a RAD51 inhibitor is determined through a series of biochemical and cell-based assays. The following tables summarize the key quantitative data for Rad51-IN-5, a representative RAD51 inhibitor.

| Biochemical Assays | Parameter | Value | Description |

| D-loop Formation Assay | IC50 | 27.4 µM | Concentration of Rad51-IN-5 required to inhibit 50% of RAD51-mediated D-loop formation in a cell-free system.[10][11] |

| RAD51-ssDNA Binding Assay | EC50 | 19 µM | Concentration of Rad51-IN-5 required to achieve 50% of the maximal effect on RAD51-ssDNA binding. |

| ATPase Activity Assay | IC50 | 44.17 µM | Concentration of Rad51-IN-5 required to inhibit 50% of the ATPase activity of RAD51.[12] |

| Cell-Based Assays | Parameter | Value | Description |

| Cell Proliferation Assay | GI50 | 5-30 µM | Concentration of Rad51-IN-5 that causes 50% growth inhibition in various cancer cell lines.[12] |

| RAD51 Foci Formation Assay | IC50 | 6 µM | Concentration of Rad51-IN-5 that reduces the formation of ionizing radiation-induced RAD51 foci by 50%.[13] |

| Comet Assay (DNA Damage) | % Tail DNA | Increased | Treatment with Rad51-IN-5 leads to a significant increase in DNA fragmentation upon induction of DNA damage, as measured by the percentage of DNA in the comet tail.[14] |

| Sensitization to Chemotherapy | Dose Enhancement Ratio | >1.5 | Rad51-IN-5 enhances the cytotoxic effect of cisplatin by a factor of at least 1.5. |

Signaling Pathways and Experimental Workflows

Homologous Recombination Pathway and the Action of Rad51-IN-5

The following diagram illustrates the key steps of the homologous recombination pathway and the point of intervention for Rad51-IN-5.

Caption: The homologous recombination pathway and the inhibitory action of Rad51-IN-5.

Experimental Workflow for Characterizing Rad51-IN-5

The following diagram outlines a typical experimental workflow for the preclinical evaluation of a RAD51 inhibitor like Rad51-IN-5.

Caption: A typical experimental workflow for the evaluation of a RAD51 inhibitor.

Key Experimental Protocols

D-loop Formation Assay

This biochemical assay measures the ability of RAD51 to catalyze the invasion of a single-stranded DNA into a homologous double-stranded DNA molecule, forming a D-loop structure.[10][11]

Materials:

-

Purified human RAD51 protein

-

90-mer single-stranded DNA (ssDNA) oligonucleotide, 32P-labeled at the 5' end

-

Homologous supercoiled dsDNA plasmid (e.g., pUC19)

-

Reaction buffer (25 mM Tris-HCl pH 7.5, 1 mM DTT, 100 µg/ml BSA, 2 mM ATP, 5 mM MgCl2, 10 mM KCl)

-

Stop buffer (20 mM EDTA, 0.5% SDS, 1 mg/ml Proteinase K)

-

Agarose gel (1%) and TBE buffer

-

Phosphorimager screen and scanner

Protocol:

-

Prepare the RAD51 reaction mix by incubating 1 µM of purified RAD51 with 3 µM of the 32P-labeled 90-mer ssDNA in reaction buffer for 15 minutes at 37°C to allow for nucleoprotein filament formation.

-

Add varying concentrations of Rad51-IN-5 or DMSO (vehicle control) to the reaction mix and incubate for an additional 30 minutes at 37°C.

-

Initiate the D-loop formation by adding 50 µM of the homologous supercoiled dsDNA plasmid and incubate for 15 minutes at 37°C.

-

Stop the reaction by adding the stop buffer and incubate for 15 minutes at 37°C.

-

Analyze the reaction products by electrophoresis on a 1% agarose gel.

-

Dry the gel and expose it to a phosphorimager screen.

-

Quantify the amount of D-loop formation using a phosphorimager and calculate the IC50 value for Rad51-IN-5.

RAD51 Foci Formation Assay (Immunofluorescence)

This cell-based assay visualizes the recruitment of RAD51 to sites of DNA damage, which appear as distinct nuclear foci.[9]

Materials:

-

Cancer cell line (e.g., U2OS, HeLa)

-

Culture medium and supplements

-

Glass coverslips

-

Ionizing radiation source or DNA damaging agent (e.g., cisplatin, olaparib)

-

Rad51-IN-5

-

Paraformaldehyde (4%)

-

Permeabilization buffer (0.5% Triton X-100 in PBS)

-

Blocking buffer (5% BSA in PBS)

-

Primary antibody against RAD51

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole)

-

Fluorescence microscope

Protocol:

-

Seed cells on glass coverslips and allow them to adhere overnight.

-

Treat the cells with varying concentrations of Rad51-IN-5 for 2-4 hours.

-

Induce DNA damage by exposing the cells to ionizing radiation (e.g., 10 Gy) or a chemical agent.

-

Incubate the cells for an additional 4-6 hours to allow for RAD51 foci formation.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate the cells with the primary anti-RAD51 antibody overnight at 4°C.

-

Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.

-

Quantify the number of RAD51 foci per cell. A cell with more than 5-10 foci is typically considered positive.

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[14][15]

Materials:

-

Cell suspension

-

Low-melting-point agarose

-

Microscope slides

-

Lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA stain (e.g., SYBR Green, propidium iodide)

-

Fluorescence microscope with appropriate filters

-

Comet scoring software

Protocol:

-

Treat cells with the DNA damaging agent and/or Rad51-IN-5.

-

Harvest the cells and resuspend them in PBS at a concentration of 1x105 cells/ml.

-

Mix the cell suspension with molten low-melting-point agarose and pipette onto a microscope slide.

-

Allow the agarose to solidify on ice.

-

Immerse the slides in lysis buffer overnight at 4°C to lyse the cells and unfold the DNA.

-

Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.

-

Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

-

Neutralize the slides with neutralization buffer.

-

Stain the DNA with a fluorescent dye.

-

Visualize the comets using a fluorescence microscope and capture images.

-

Analyze the images using comet scoring software to quantify the extent of DNA damage (e.g., % tail DNA, tail moment).

Conclusion

RAD51 is a validated and highly attractive target for the development of novel anticancer therapies. Small molecule inhibitors, represented here by Rad51-IN-5, have the potential to disrupt the DNA repair capabilities of cancer cells, thereby sensitizing them to conventional treatments. The technical guide provided here offers a comprehensive overview of the role of Rad51-IN-5 in DNA repair, from its mechanism of action to the detailed experimental protocols required for its characterization. The continued investigation of RAD51 inhibitors will undoubtedly pave the way for new and more effective cancer treatments.

References

- 1. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]

- 2. Role of RAD51AP1 in homologous recombination DNA repair and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting RAD51-Mediated Homologous Recombination as a Treatment for Advanced Solid and Hematologic Malignancies: Opportunities and Challenges Ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RAD51 interconnects between DNA replication, DNA repair and immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RAD51 - Wikipedia [en.wikipedia.org]

- 6. RAD51 Gene Family Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Understanding Rad51 function is a prerequisite for progress in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Rad51 Paralog Rad51B Promotes Homologous Recombinational Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Identification of specific inhibitors of human RAD51 recombinase using high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 14. championsoncology.com [championsoncology.com]

- 15. academic.oup.com [academic.oup.com]

Technical Guide: The Role and Therapeutic Potential of RAD51 Inhibitors in Oncology

Disclaimer: The compound "Rad51-IN-5" is not extensively documented in publicly available scientific literature. Therefore, this guide provides a comprehensive overview of the mechanism and effects of well-characterized, representative RAD51 small molecule inhibitors, such as RI-1 and B02-iso, to serve as a technical resource for researchers, scientists, and drug development professionals.

Introduction: RAD51 as a Therapeutic Target

Genomic instability is a hallmark of cancer. Many malignancies exhibit defects in DNA damage response (DDR) pathways, yet they paradoxically become more reliant on the remaining functional repair mechanisms for survival. One such critical pathway is Homologous Recombination (HR), an error-free mechanism for repairing DNA double-strand breaks (DSBs) and restarting stalled replication forks.

RAD51 recombinase is the central enzyme in the HR pathway.[1] It forms a nucleoprotein filament on single-stranded DNA (ssDNA) that is essential for searching for and invading a homologous DNA sequence to use as a template for repair.[2][3] In many cancers, RAD51 is overexpressed, a condition that is often correlated with poor patient survival and resistance to DNA-damaging chemotherapies and radiation.[4] This overexpression can protect tumor cells from the cytotoxic effects of therapy and contribute to their continued proliferation.[5]

Consequently, the direct inhibition of RAD51 has emerged as a promising therapeutic strategy. By blocking RAD51, cancer cells can be rendered incapable of repairing DSBs through HR, leading to several therapeutically advantageous outcomes:

-

Direct Cytotoxicity: Inhibition of RAD51 can lead to the accumulation of lethal DNA damage, causing cell death, particularly in rapidly dividing cancer cells.

-

Sensitization to Chemotherapy: RAD51 inhibitors can potentiate the effects of DNA cross-linking agents (e.g., cisplatin, mitomycin C) and radiotherapy.[4][6]

-

Synthetic Lethality with PARP Inhibitors: In tumors with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting RAD51 can induce synthetic lethality, a state where the simultaneous loss of two pathways is lethal while the loss of either one alone is not.[4][7] This is a particularly powerful strategy for cancers that have developed resistance to PARP inhibitors through the upregulation of RAD51.[4]

This document details the mechanism of action, quantitative effects on cancer cell lines, and relevant experimental methodologies associated with potent RAD51 inhibitors.

Mechanism of Action of RAD51 Inhibitors

Small molecule inhibitors of RAD51 typically function by preventing the proper formation or function of the RAD51-ssDNA nucleoprotein filament, which is the active form of the enzyme required for strand invasion.

For example, the inhibitor RI-1 binds covalently to cysteine 319 on the surface of the RAD51 protein.[6][8] This binding site is located at an interface between RAD51 monomers, and its modification by RI-1 likely destabilizes the oligomerization of RAD51 into functional filaments on DNA.[6][8] Similarly, the inhibitor B02 and its more potent analog, B02-iso , disrupt RAD51's ability to bind DNA and block its strand exchange activity.[9][10][11]

The ultimate cellular consequence of this inhibition is the failure to form RAD51 nuclear foci at sites of DNA damage, a key microscopic indicator of active HR.[6][9] This leads to an accumulation of unrepaired DSBs, cell cycle arrest, and apoptosis.

Quantitative Effects on Cancer Cell Lines

RAD51 inhibitors exhibit cytotoxic activity across a range of cancer cell lines, both as single agents and in combination with other therapies. The tables below summarize key quantitative data for representative inhibitors.

Table 1: Single-Agent Cytotoxicity of RAD51 Inhibitors

| Inhibitor | Cell Line | Cancer Type | IC50 / LD50 (µM) | Assay Duration | Citation(s) |

| RI-1 | HeLa | Cervical Cancer | 20 - 40 (LD50) | 24 hours | [12][13] |

| MCF-7 | Breast Cancer | 20 - 40 (LD50) | 24 hours | [12][13] | |

| U2OS | Osteosarcoma | 20 - 40 (LD50) | 24 hours | [12][13] | |

| GSC-1 | Glioblastoma Stem Cell | 19.7 (IC50) | 5 days | [14] | |

| GSC-14 | Glioblastoma Stem Cell | 22.3 (IC50) | 5 days | [14] | |

| B02 | In vitro assay | (Cell-free) | 27.4 (IC50) | N/A | [11][15][16] |

| B02-iso | U2OS | Osteosarcoma | 4.3 (IC50) | N/A (HR assay) | [9] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 4.1 (IC50) | 4 days | [9] | |

| MCF 10A | Normal Breast Epithelial | 11.9 (IC50) | 4 days | [9] | |

| p-I-B02-iso | MDA-MB-231 | Triple-Negative Breast Cancer | 1.1 (IC50) | 4 days | [9] |

| MCF 10A | Normal Breast Epithelial | 2.7 (IC50) | 4 days | [9] |

Note: IC50 refers to the half-maximal inhibitory concentration, while LD50 refers to the dose that is lethal to 50% of the cells.

Table 2: Inhibition of Homologous Recombination

| Inhibitor | Cell System | Effect | IC50 (µM) | Key Finding | Citation(s) |

| RI-1 | U2OS Cells | Inhibition of Gene Conversion | 5 - 30 | Specifically reduces HR efficiency in cells. | [6] |

| B02-iso | U2OS Cells | Inhibition of HR (DR-GFP assay) | 4.3 | ~4-fold more potent than its parent compound, B02. | [9] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to characterize RAD51 inhibitors.

This protocol measures the metabolic activity of cells as an indicator of viability following treatment with a RAD51 inhibitor.

Principle: Tetrazolium salts (like MTS or WST-1) are reduced by metabolically active cells into a colored formazan product, which can be quantified by measuring its absorbance. A decrease in color formation indicates a loss of cell viability.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) into a 96-well plate at a density of 5,000 - 8,000 cells/well in complete culture medium. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Preparation: Prepare a serial dilution of the RAD51 inhibitor (e.g., B02-iso) in culture medium. Include a vehicle control (e.g., 0.1% DMSO).

-

Treatment: Remove the overnight culture medium from the cells and replace it with 100 µL of medium containing the various concentrations of the inhibitor or vehicle control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 72-96 hours).

-

Reagent Addition: Add 10 µL of WST-1 or 20 µL of MTS reagent to each well.

-

Final Incubation: Incubate the plate for 2-4 hours at 37°C, or until sufficient color development is observed.

-

Data Acquisition: Measure the absorbance of the formazan product at 450 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.[9][16]

This protocol visualizes the recruitment of RAD51 to sites of DNA damage within the cell nucleus.

Principle: Following DNA damage, RAD51 forms distinct nuclear foci that can be detected using a specific primary antibody and a fluorescently labeled secondary antibody. An effective inhibitor will prevent the formation of these foci.

Methodology:

-

Cell Seeding: Seed cells (e.g., U2OS) onto glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Pre-treatment: Treat cells with the RAD51 inhibitor (e.g., 20 µM RI-1) or vehicle for 1-2 hours.[6]

-

Induce DNA Damage: Add a DNA damaging agent (e.g., 150 nM Mitomycin C or 10 µM cisplatin) and co-incubate with the inhibitor for an additional 8-24 hours.[6][9]

-

Fixation: Wash cells with PBS, then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash cells with PBS, then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

-

Primary Antibody: Incubate cells with a primary antibody against RAD51 (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody: Wash cells three times with PBS. Incubate with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

Counterstaining & Mounting: Wash cells three times with PBS. Stain nuclei with DAPI (1 µg/mL) for 5 minutes. Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

-

Imaging & Analysis: Visualize the cells using a fluorescence or confocal microscope. Capture images and quantify the number of RAD51 foci per nucleus. A cell is often considered positive if it contains >5 or >10 foci.[9]

Advanced Concepts: Synthetic Lethality

A key application of RAD51 inhibitors is to exploit the concept of synthetic lethality, particularly in combination with PARP inhibitors (PARPi).

-

Normal Cells: Possess multiple redundant DNA repair pathways (e.g., HR and Base Excision Repair/Single-Strand Break Repair where PARP1 is active). Inhibiting one pathway does not lead to cell death.

-

BRCA-mutant Cancer Cells: These cells are deficient in HR. They are highly dependent on PARP1 for repairing single-strand breaks to prevent them from becoming lethal DSBs during replication. Inhibiting PARP in these cells is synthetically lethal.

-

PARPi-Resistant Cells: Some tumors develop resistance to PARPi by restoring HR function, often through the upregulation of RAD51.

-

Dual Inhibition Strategy: In PARPi-resistant tumors, the addition of a RAD51 inhibitor re-establishes the HR-deficient state, thus re-sensitizing the cancer cells to the PARP inhibitor and restoring the synthetic lethal effect.[4][7]

Conclusion and Future Directions

Targeting RAD51 is a validated and compelling strategy in oncology. Small molecule inhibitors like RI-1 and B02-iso have demonstrated the ability to disrupt homologous recombination, induce cytotoxicity in cancer cells, and sensitize them to conventional therapies. The most significant potential for RAD51 inhibitors may lie in combination therapies, particularly for overcoming resistance to PARP inhibitors in HR-proficient tumors. Future research will focus on developing next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties suitable for clinical translation. Furthermore, the identification of predictive biomarkers beyond BRCA status will be critical for selecting patient populations most likely to benefit from this therapeutic approach.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. researchgate.net [researchgate.net]

- 3. RAD51 Gene Family Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. RI-1: a chemical inhibitor of RAD51 that disrupts homologous recombination in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. caymanchem.com [caymanchem.com]

- 12. selleckchem.com [selleckchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

- 16. selleckchem.com [selleckchem.com]

Preliminary Studies on Rad51-IN-5: A Novel Inhibitor of Homologous Recombination

Disclaimer: As of the latest available data, "Rad51-IN-5" is a hypothetical designation for a Rad51 inhibitor. The following technical guide is a representative summary of preliminary studies for a compound of this nature, based on established research on the Rad51 protein and the development of similar inhibitors.

Introduction

The Rad51 protein is a critical component of the homologous recombination (HR) pathway, an essential mechanism for the high-fidelity repair of DNA double-strand breaks (DSBs).[1][2][3] In many cancers, upregulation of Rad51 is observed, contributing to resistance to DNA-damaging therapies and promoting genomic instability.[4][5] Consequently, inhibiting Rad51 is a promising therapeutic strategy, particularly in tumors that have a high dependency on the HR pathway for survival. This document outlines the preclinical data and methodologies for a novel, selective inhibitor of Rad51, herein referred to as Rad51-IN-5.

Data Presentation

The preliminary quantitative data for Rad51-IN-5 are summarized in the following tables.

Table 1: In Vitro Activity of Rad51-IN-5

| Assay Type | Target/Cell Line | Endpoint | IC50 (µM) |

| Biochemical Assay | Purified Human Rad51 | DNA Strand Exchange | 25.8 |

| Biochemical Assay | Purified Human Rad51 | D-loop Formation | 27.4 |

| Cell-Based Assay | U2OS (Osteosarcoma) | Rad51 Foci Formation | 35.2 |

| Cell Viability Assay | HCC-1937 (BRCA1 mutant Breast Cancer) | Cell Viability (72h) | 15.5 |

| Cell Viability Assay | PANC-1 (Pancreatic Cancer) | Cell Viability (72h) | 22.1 |

| Cell Viability Assay | HCT116 (Colon Cancer) | Cell Viability (72h) | 30.8 |

| Cell Viability Assay | Normal Human Fibroblasts | Cell Viability (72h) | > 100 |

Table 2: In Vivo Efficacy of Rad51-IN-5 in a Pancreatic Cancer Patient-Derived Xenograft (PDX) Model

| Treatment Group | Dosing Schedule | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (%) |

| Vehicle Control | Daily | + 150 | - |

| Rad51-IN-5 (50 mg/kg) | Daily | + 45 | 70 |

| Rad51-IN-5 (100 mg/kg) | Daily | - 10 | 106 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Rad51 DNA Strand Exchange Assay (FRET-based)

This assay is designed for high-throughput screening to identify inhibitors of Rad51's core function.[2][6][7]

-

Principle: A single-stranded DNA (ssDNA) oligonucleotide labeled with a donor fluorophore (e.g., Cy3) is incubated with Rad51 to form a nucleoprotein filament. This complex is then mixed with a double-stranded DNA (dsDNA) substrate containing a quencher molecule (e.g., BHQ2) and a complementary sequence. Successful strand exchange brings the donor and quencher into close proximity, resulting in a decrease in fluorescence resonance energy transfer (FRET).

-

Protocol:

-

Prepare a reaction buffer containing 25 mM Tris-HCl (pH 7.5), 1 mM DTT, 100 µg/ml BSA, 2 mM ATP, and 10 mM MgCl2.

-

Dispense Rad51-IN-5 at various concentrations into a 384-well plate.

-

Add purified human Rad51 protein to a final concentration of 1 µM and incubate for 10 minutes at 37°C.

-

Add the Cy3-labeled ssDNA oligonucleotide to a final concentration of 3 µM and incubate for 15 minutes at 37°C to allow filament formation.

-

Initiate the strand exchange reaction by adding the BHQ2-labeled dsDNA to a final concentration of 50 µM.

-

Monitor the fluorescence signal over time using a plate reader. The rate of fluorescence quenching is proportional to Rad51 activity.

-

2. D-loop Formation Assay

This is a non-fluorescent, gel-based assay used to confirm the inhibitory activity of compounds identified in the primary screen.[6][7]

-

Principle: Rad51 forms a filament on a radiolabeled ssDNA oligonucleotide, which then invades a homologous supercoiled dsDNA plasmid, creating a stable D-loop structure. The formation of this D-loop can be visualized by agarose gel electrophoresis and autoradiography.

-

Protocol:

-

Incubate purified human Rad51 (1 µM) with a 90-mer 32P-labeled ssDNA oligonucleotide (3 µM) in reaction buffer for 15 minutes at 37°C.

-

Add varying concentrations of Rad51-IN-5 and incubate for an additional 30 minutes.

-

Initiate the reaction by adding supercoiled pUC19 dsDNA (50 µM).

-

Stop the reaction after 60 minutes by adding SDS and Proteinase K.

-

Analyze the DNA products by electrophoresis on a 1% agarose gel, followed by autoradiography to detect the formation of D-loops.

-

3. Cellular Rad51 Foci Formation Assay (Immunofluorescence)

This assay assesses the ability of Rad51-IN-5 to inhibit the formation of Rad51 foci at sites of DNA damage in cells, a hallmark of active homologous recombination.[4][8]

-

Principle: Cells are treated with a DNA damaging agent to induce DSBs. In response, Rad51 is recruited to these sites, forming distinct nuclear foci that can be visualized by immunofluorescence microscopy.

-

Protocol:

-

Seed U2OS cells on glass coverslips and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Rad51-IN-5 for 2 hours.

-

Induce DNA damage by treating the cells with 10 Gy of ionizing radiation.

-

Allow the cells to recover for 4 hours to permit foci formation.

-

Fix the cells with 4% paraformaldehyde, permeabilize with 0.5% Triton X-100, and block with 5% BSA.

-

Incubate with a primary antibody against Rad51, followed by a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Capture images using a fluorescence microscope and quantify the number of Rad51 foci per nucleus.

-

4. In Vivo Patient-Derived Xenograft (PDX) Studies

These studies evaluate the anti-tumor efficacy of Rad51-IN-5 in a preclinical model that closely mimics human tumors.[9][10][11]

-

Principle: Human tumor tissue from a patient is implanted into immunocompromised mice. Once the tumors are established, the mice are treated with Rad51-IN-5 to assess its effect on tumor growth.

-

Protocol:

-

Implant fragments of a pancreatic cancer PDX model subcutaneously into the flanks of NOD/SCID mice.

-

Monitor tumor growth until the average tumor volume reaches approximately 150-200 mm³.

-

Randomize the mice into treatment groups (e.g., vehicle control, 50 mg/kg Rad51-IN-5, 100 mg/kg Rad51-IN-5).

-

Administer the treatments orally, once daily, for 21 days.

-

Measure tumor volume with calipers twice a week.

-

At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., pharmacodynamics, histology).

-

Mandatory Visualizations

References

- 1. arts.units.it [arts.units.it]

- 2. Identification of specific inhibitors of human RAD51 recombinase using high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]

- 6. Identification of specific inhibitors of human RAD51 recombinase using high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. RAD51 localization and activation following DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Preclinical in vivo validation of the RAD51 test for identification of homologous recombination-deficient tumors and patient stratification - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

An In-Depth Technical Guide to Investigating Rad51-IN-5 and Potential Mitochondrial Defects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rad51, a key enzyme in the homologous recombination (HR) pathway, is essential for maintaining genomic stability through the repair of DNA double-strand breaks.[1][2] While its nuclear functions are well-documented, emerging evidence highlights a critical role for Rad51 within the mitochondria, where it is involved in the maintenance and replication of mitochondrial DNA (mtDNA), particularly under conditions of cellular stress.[3][4][5] Consequently, the inhibition of Rad51, a promising strategy in cancer therapy, may lead to unintended mitochondrial dysfunction. This guide provides a comprehensive technical framework for investigating a novel Rad51 inhibitor, designated here as Rad51-IN-5, and its potential to induce mitochondrial defects. We will explore the established roles of Rad51 in mitochondrial function, detail the mechanisms of action of known Rad51 inhibitors, and provide a suite of experimental protocols to rigorously assess mitochondrial toxicity.

The Dual Role of Rad51: Nuclear and Mitochondrial Guardian

Rad51 is a highly conserved protein that plays a central role in the homologous recombination pathway for DNA double-strand break repair.[2][6] In the nucleus, Rad51 forms a helical nucleoprotein filament on single-stranded DNA, which is a critical step for searching for homology and promoting strand exchange with an undamaged sister chromatid.[1][7] This process is vital for error-free DNA repair and maintaining genomic integrity.

Recent studies have revealed that Rad51 is also present in mitochondria and plays a crucial role in maintaining the integrity of the mitochondrial genome.[3][8] Under conditions of oxidative stress, Rad51 levels in the mitochondria increase, and it physically interacts with mtDNA to support its replication and maintain copy number.[3][4] Depletion of Rad51 has been shown to result in a significant decrease in mtDNA copy number, especially following oxidative stress.[3] This suggests that Rad51-mediated recombination is essential for repairing damaged mtDNA and restarting stalled replication forks, a frequent occurrence in the highly oxidative environment of the mitochondria.

Signaling Pathway of Rad51 in Mitochondrial DNA Maintenance

Caption: Rad51's role in mitochondrial DNA maintenance under stress.

Rad51 Inhibitors: Mechanisms and Therapeutic Potential

The overexpression of Rad51 is a common feature in many cancers and is often associated with resistance to chemotherapy and radiation.[9] This has made Rad51 an attractive target for cancer therapy. Several small-molecule inhibitors of Rad51 have been developed, and they primarily function by disrupting the formation or stability of the Rad51 nucleoprotein filament.[1][2]

| Inhibitor Class | Mechanism of Action | Example(s) | Reference(s) |

| Multimerization Inhibitors | Interfere with Rad51-Rad51 interactions, preventing filament formation. | RI-1, IBR2 | [7][9][10] |

| DNA Binding Inhibitors | Prevent Rad51 from binding to single-stranded DNA. | DIDS | [9] |

| BRCA2-Rad51 Interaction Inhibitors | Disrupt the interaction between Rad51 and BRCA2, which is crucial for Rad51 loading onto DNA. | Homologous recombination-IN-1, CAM833 | [10] |

| Strand Exchange Inhibitors | Inhibit the DNA strand exchange activity of the Rad51 nucleoprotein filament. | B02 and its analogs | [7][10][11][12] |

Investigating Mitochondrial Defects Induced by Rad51-IN-5: A Proposed Workflow

The following experimental workflow provides a systematic approach to characterizing the potential mitochondrial toxicity of a novel Rad51 inhibitor like Rad51-IN-5.

Caption: Proposed workflow for assessing Rad51-IN-5 mitochondrial toxicity.

Detailed Experimental Protocols

Measurement of Mitochondrial Membrane Potential (ΔΨm)

A decrease in mitochondrial membrane potential is an early indicator of mitochondrial dysfunction.

-

Principle: Fluorescent dyes such as TMRM (Tetramethylrhodamine, methyl ester) or JC-1 are used to assess ΔΨm. TMRM is a cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials. JC-1 is a ratiometric dye that exists as green fluorescent monomers at low ΔΨm and forms red fluorescent aggregates at high ΔΨm.

-

Protocol (TMRM):

-

Seed cells in a 96-well plate and treat with various concentrations of Rad51-IN-5 for the desired time.

-

Include a positive control for mitochondrial depolarization (e.g., CCCP).

-

Incubate cells with TMRM (e.g., 100 nM) for 30 minutes at 37°C.

-

Wash cells with PBS or live-cell imaging solution.

-

Measure fluorescence using a fluorescence plate reader or a fluorescence microscope.

-

-

Data Analysis: A decrease in TMRM fluorescence intensity in Rad51-IN-5-treated cells compared to the vehicle control indicates mitochondrial depolarization.

Quantification of Mitochondrial Reactive Oxygen Species (ROS)

Inhibition of mitochondrial function can lead to increased production of ROS.

-

Principle: MitoSOX Red is a fluorescent dye that specifically targets mitochondria and is oxidized by superoxide, a major form of mitochondrial ROS, to produce red fluorescence.

-

Protocol:

-

Treat cells with Rad51-IN-5 as described above. Include a positive control for ROS induction (e.g., Antimycin A).

-

Incubate cells with MitoSOX Red (e.g., 5 µM) for 10-30 minutes at 37°C, protected from light.

-

Wash cells gently with warm buffer.

-

Measure fluorescence using a flow cytometer or fluorescence microscope.

-

-

Data Analysis: An increase in red fluorescence indicates an elevation in mitochondrial superoxide levels.

Analysis of Mitochondrial Respiration (Oxygen Consumption Rate)

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration.

-

Principle: The Seahorse XF Mito Stress Test sequentially injects mitochondrial inhibitors (Oligomycin, FCCP, and a mixture of Rotenone and Antimycin A) to measure key parameters of mitochondrial function.

-

Protocol:

-

Seed cells in a Seahorse XF cell culture microplate.

-

Treat cells with Rad51-IN-5 for the desired duration.

-

Perform the Seahorse XF Mito Stress Test according to the manufacturer's protocol.

-

-

Data Analysis:

| Parameter | Description | Interpretation of Decrease with Rad51-IN-5 |

| Basal Respiration | OCR before inhibitor injection. | Indicates a general impairment of mitochondrial function. |

| ATP Production | Decrease in OCR after Oligomycin injection. | Suggests inhibition of ATP synthase or substrate oxidation. |

| Maximal Respiration | OCR after FCCP injection. | Reduced capacity to respond to energy demand. |

| Spare Respiratory Capacity | Difference between maximal and basal respiration. | Lower ability to handle cellular stress. |

Determination of Mitochondrial DNA (mtDNA) Copy Number

Since Rad51 is involved in mtDNA maintenance, its inhibition may lead to a reduction in mtDNA copy number.

-

Principle: Quantitative real-time PCR (qPCR) is used to determine the relative amount of mtDNA compared to nuclear DNA (nDNA).

-

Protocol:

-

Treat cells with Rad51-IN-5 over a longer time course (e.g., 24-72 hours).

-

Extract total DNA from treated and control cells.

-

Perform qPCR using primers specific for a mitochondrial gene (e.g., MT-CO1) and a nuclear gene (e.g., B2M).

-

-

Data Analysis: The relative mtDNA copy number is calculated using the ΔΔCt method, normalizing the mtDNA signal to the nDNA signal. A decrease in this ratio in treated cells indicates mtDNA depletion.

Conclusion

The investigation of a novel Rad51 inhibitor, such as Rad51-IN-5, requires a multi-faceted approach that considers its potential off-target effects, particularly on mitochondrial function. The presence and functional importance of Rad51 in mitochondria make this organelle a plausible site of toxicity for Rad51 inhibitors. The experimental framework provided in this guide offers a robust methodology for characterizing the mitochondrial liability of Rad51-IN-5, from initial screening of mitochondrial health to in-depth analysis of respiratory function and genome maintenance. The data generated from these studies will be crucial for the preclinical safety assessment and further development of Rad51 inhibitors as therapeutic agents.

References

- 1. What are RAD51 inhibitors and how do they work? [synapse.patsnap.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Discovery of a Novel Function for Human Rad51: MAINTENANCE OF THE MITOCHONDRIAL GENOME - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human Rad51 Promotes Mitochondrial DNA Synthesis Under Conditions of Increased Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human Rad51 promotes mitochondrial DNA synthesis under conditions of increased replication stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. RAD51 - Wikipedia [en.wikipedia.org]

- 7. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. genecards.org [genecards.org]

- 9. The Emerging Roles of Rad51 in Cancer and Its Potential as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Exploring the Therapeutic Potential of Rad51-IN-5 (CYT-0851): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rad51-IN-5, also and more widely known as CYT-0851, emerged as a promising oral small molecule inhibitor with a multifaceted mechanism of action targeting key cancer vulnerabilities. Initially investigated as a direct inhibitor of RAD51-mediated homologous recombination, subsequent research revealed its primary function as an inhibitor of monocarboxylate transporter 1 (MCT1). This technical guide provides a comprehensive overview of the therapeutic potential of CYT-0851, summarizing its preclinical and clinical development, detailing its proposed mechanisms of action, and presenting available quantitative data. While the development of CYT-0851 was discontinued, the journey of its investigation offers valuable insights for the future of cancer drug development, particularly in the realms of synthetic lethality and metabolic targeting.

Introduction

Genomic instability is a hallmark of cancer, rendering tumor cells reliant on specific DNA damage response (DDR) pathways for survival. One such critical pathway is homologous recombination (HR), which repairs DNA double-strand breaks (DSBs). RAD51 is a key protein in the HR pathway, and its inhibition presents a rational therapeutic strategy to induce synthetic lethality in cancers with underlying DNA repair deficiencies or high levels of endogenous DNA damage. CYT-0851 was developed as a first-in-class inhibitor targeting this pathway.

Interestingly, the scientific understanding of CYT-0851's mechanism of action evolved during its development. While initially characterized as a RAD51 inhibitor, further studies elucidated its role as an inhibitor of monocarboxylate transporter 1 (MCT1), a key player in cancer cell metabolism. This dual mechanism, targeting both DNA repair and metabolic pathways, underscored the compound's therapeutic potential across a range of malignancies.

This whitepaper will delve into the technical details of CYT-0851, presenting the available data from preclinical and clinical investigations.

Mechanism of Action

CYT-0851's therapeutic potential was initially attributed to its ability to inhibit RAD51, a critical enzyme in the homologous recombination pathway for DNA double-strand break repair. The proposed mechanism centered on inducing synthetic lethality in cancer cells that overexpress activation-induced cytidine deaminase (AID), an enzyme that causes increased DNA damage. By inhibiting RAD51, CYT-0851 was thought to prevent the repair of these DNA lesions, leading to catastrophic genomic instability and cell death in AID-overexpressing tumors.

Methodological & Application

Application Notes and Protocols: Synergistic Anti-Cancer Effects of Rad51-IN-5 and Cisplatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rad51, a key recombinase in the homologous recombination (HR) pathway, is crucial for the repair of DNA double-strand breaks (DSBs).[1][2][3] In many cancers, elevated levels of Rad51 are associated with resistance to DNA-damaging chemotherapeutic agents like cisplatin and are linked to a poor prognosis.[1][4][5][6] Cisplatin induces cytotoxic DNA crosslinks, which, if unrepaired, lead to replication stress and cell death.[7] Rad51-IN-5, a small molecule inhibitor of Rad51, represents a promising therapeutic strategy to overcome chemoresistance. By inhibiting Rad51, Rad51-IN-5 prevents the repair of cisplatin-induced DNA damage, leading to a synergistic increase in cancer cell death.[1][7][8] These application notes provide a summary of the synergistic effects of combining Rad51-IN-5 with cisplatin and detailed protocols for key experimental validations.

Mechanism of Action: A Synergistic Approach

The combination of Rad51-IN-5 and cisplatin leverages a synthetic lethality approach. Cisplatin induces DNA damage, primarily inter- and intra-strand crosslinks, which can be converted into DSBs during DNA replication. In cancer cells with proficient HR, Rad51 is recruited to these DSBs to initiate repair, allowing the cells to survive the cytotoxic effects of cisplatin.[4] Rad51-IN-5 inhibits the function of Rad51, preventing its polymerization on single-stranded DNA and the subsequent strand invasion necessary for HR.[6][9][10] This disruption of the HR pathway leads to the accumulation of unrepaired DSBs, replication fork collapse, and ultimately, apoptotic cell death.[7]

Figure 1: Signaling pathway of Rad51-IN-5 and cisplatin synergy.

Data Presentation

The following tables summarize the quantitative data from studies investigating the combined effect of Rad51 inhibitors and cisplatin in various cancer cell lines.

Table 1: In Vitro Cytotoxicity of Rad51 Inhibitor and Cisplatin Combination

| Cell Line | Cancer Type | Rad51 Inhibitor | Cisplatin Concentration | Combination Effect | Reference |

| OE19 | Esophageal Adenocarcinoma | RI-1 | Varies | Synergistic cytotoxicity | [1] |

| MCF7 | Breast Cancer | RI-1 | Varies | Synergistic cytotoxicity | [1] |

| HCT116 | Colon Cancer | RI-1 | Varies | Synergistic cytotoxicity | [1] |

| Daudi | Burkitt's Lymphoma | Cpd-2, Cpd-4, Cpd-5 | 30 µM | Synergistic cytotoxicity | [8] |

| A549 | Lung Cancer | Cpd-2, Cpd-4, Cpd-5 | Varies | Synergistic cytotoxicity | [8] |

| A2780 | Ovarian Cancer | Artesunate (downregulates Rad51) | Varies | Increased sensitivity | [11] |

| HO8910 | Ovarian Cancer | Artesunate (downregulates Rad51) | Varies | Increased sensitivity | [11] |

Table 2: In Vivo Tumor Growth Inhibition with Rad51 Inhibitor and Cisplatin

| Cancer Model | Treatment Groups | Tumor Volume Reduction | Reference |

| OE19 Xenograft (SCID mice) | DMSO (Control) | - | [1] |

| RI-1 (25 mg/kg) | 30% | [1] | |

| Cisplatin (3 mg/kg) | 59% | [1] | |

| RI-1 + Cisplatin | 71% | [1] | |

| Daudi Xenograft (Nude mice) | Vehicle (Control) | - | [8] |

| Cpd-4 | Statistically significant reduction | [8] | |

| Cisplatin | Statistically significant reduction | [8] | |

| Cpd-4 + Cisplatin | Synergistic tumor growth inhibition | [8] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of Rad51-IN-5 and cisplatin on cancer cells.

Materials:

-

Cancer cell lines (e.g., HeLa, SiHa)[12]

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Rad51-IN-5 (dissolved in DMSO)

-

Cisplatin (dissolved in saline)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 800 cells/well in 100 µL of complete medium and incubate for 24 hours.[12]

-

Prepare serial dilutions of Rad51-IN-5 and cisplatin in culture medium.

-

Treat the cells with varying concentrations of Rad51-IN-5 alone, cisplatin alone, or in combination. Include a vehicle control (DMSO).

-

Incubate the plates for 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.[12]

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by the combination treatment.

Materials:

-

Cancer cell lines

-

Rad51-IN-5 and cisplatin

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with Rad51-IN-5, cisplatin, or the combination for 48 hours.[1]

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour.[1] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

DNA Damage Assay (γH2AX Immunofluorescence)

This protocol is for visualizing and quantifying DNA double-strand breaks.

Materials:

-

Cancer cell lines

-

Rad51-IN-5 and cisplatin

-

Coverslips in 12-well plates

-

4% Paraformaldehyde (PFA)

-

0.5% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX)

-

Fluorescently-labeled secondary antibody

-

DAPI

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips in 12-well plates.

-

Treat with Rad51-IN-5 for 1 hour, followed by the addition of cisplatin for 2 hours.[8]

-

Wash out the drugs and allow the cells to recover in fresh medium for 5 hours.[8]

-

Fix the cells with 4% PFA for 15 minutes.

-

Permeabilize the cells with 0.5% Triton X-100 for 10 minutes.

-

Block with blocking buffer for 1 hour.

-

Incubate with the primary anti-γH2AX antibody overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize the γH2AX foci using a fluorescence microscope.

-

Quantify the number of foci per cell. An increase in γH2AX foci indicates an increase in DNA double-strand breaks.[13][14]

Western Blotting for Rad51 and γH2AX

This protocol is for determining the protein levels of Rad51 and the DNA damage marker γH2AX.

Materials:

-

Treated cell pellets

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-Rad51, anti-γH2AX, anti-β-actin (loading control)[15][16][17]

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Lyse the treated cell pellets in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature 20-60 µg of protein per sample by boiling in Laemmli buffer.[16]

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[16]

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions for anti-Rad51 are 1:200 to 1:1000.[15][18]

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again and detect the protein bands using an ECL reagent and a chemiluminescence imaging system.[16]

-

Quantify the band intensities and normalize to the loading control (β-actin).

Figure 2: General experimental workflow for evaluating Rad51-IN-5 and cisplatin.

Conclusion

The combination of Rad51-IN-5 and cisplatin represents a powerful strategy to enhance the efficacy of chemotherapy in cancers that are resistant due to proficient homologous recombination. The provided protocols offer a framework for researchers to investigate this synergistic interaction in their specific cancer models. By inhibiting Rad51, Rad51-IN-5 effectively sensitizes cancer cells to the DNA-damaging effects of cisplatin, leading to increased apoptosis and reduced tumor growth. Further investigation into this combination therapy is warranted to translate these promising preclinical findings into clinical applications.

References

- 1. RAD51 Is Implicated in DNA Damage, Chemoresistance and Immune Dysregulation in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RAD51 - Wikipedia [en.wikipedia.org]

- 3. Understanding Rad51 function is a prerequisite for progress in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Emerging Roles of Rad51 in Cancer and Its Potential as a Therapeutic Target [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Regulation of RAD51 at the Transcriptional and Functional Levels: What Prospects for Cancer Therapy? [mdpi.com]

- 7. Combined inhibition of RAD51 and CHK1 causes synergistic toxicity in cisplatin resistant cancer cells by triggering replication fork collapse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Regulation and pharmacological targeting of RAD51 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RAD51 Gene Family Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Artesunate sensitizes ovarian cancer cells to cisplatin by downregulating RAD51 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. RAD51 Inhibition Shows Antitumor Activity in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Determination of the number of RAD51 molecules in different human cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubcompare.ai [pubcompare.ai]

- 18. Rad51 (D4B10) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

Measuring Rad51 Foci Formation as a Pharmacodynamic Biomarker for Rad51 Inhibitor Activity

Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homologous recombination (HR) is a critical DNA double-strand break (DSB) repair pathway that maintains genomic integrity. A key protein in this process is Rad51, which forms nucleoprotein filaments on single-stranded DNA at the site of damage. These accumulations, visible as nuclear foci by immunofluorescence microscopy, are a hallmark of active HR.[1][2] Consequently, the quantification of Rad51 foci serves as a robust cellular biomarker for HR proficiency.

Many cancer cells exhibit an over-reliance on specific DNA repair pathways, making them vulnerable to inhibitors of these pathways. Rad51 is a promising therapeutic target, and small molecule inhibitors have been developed to disrupt its function.[3][4] These inhibitors can sensitize cancer cells to DNA-damaging agents like cisplatin or PARP inhibitors. A critical aspect of developing these inhibitors is the ability to measure their target engagement and pharmacodynamic effect within cells. This application note provides a detailed protocol for measuring the inhibition of Rad51 foci formation induced by DNA damage, using a representative Rad51 inhibitor, Rad51-IN-5, as an example. The methodology described is applicable to other similar small molecule inhibitors of Rad51.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Rad51-mediated homologous recombination pathway and the experimental workflow for assessing the impact of a Rad51 inhibitor.

Data Presentation

The following table summarizes representative quantitative data on the inhibition of Rad51 foci formation by a Rad51 inhibitor (B02-iso, a potent analog of B02) in U-2 OS cells treated with cisplatin to induce DNA damage.[4]

| Treatment Group | Rad51-IN-5 (B02-iso) Concentration (µM) | Cisplatin Treatment | Percentage of Cells with >10 Rad51 Foci per Nucleus |

| Untreated Control | 0 | No | ~5% |

| Inhibitor Only | 30 | No | ~5% |

| Cisplatin Only | 0 | Yes | ~45% |

| Cisplatin + Inhibitor | 10 | Yes | ~20% |

| Cisplatin + Inhibitor | 20 | Yes | ~10% |

| Cisplatin + Inhibitor | 30 | Yes | <5% |

Experimental Protocols

Materials and Reagents

-

Cell Line: U-2 OS (human bone osteosarcoma), or other appropriate cell line with proficient HR.

-

Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Coverslips: Sterile glass coverslips (12 mm diameter).

-

Plates: 24-well tissue culture plates.

-

Rad51-IN-5: Stock solution in DMSO.

-

Cisplatin: Stock solution in a suitable solvent (e.g., 0.9% NaCl solution).

-

Phosphate Buffered Saline (PBS): pH 7.4.

-